molecular formula C6H7ClF2N2 B151002 2,5-Difluorophenylhydrazine hydrochloride CAS No. 175135-73-6

2,5-Difluorophenylhydrazine hydrochloride

Cat. No.: B151002
CAS No.: 175135-73-6
M. Wt: 180.58 g/mol
InChI Key: LZKLZCSHMDRKJH-UHFFFAOYSA-N
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Description

2,5-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2. It is a derivative of phenylhydrazine, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorophenylhydrazine hydrochloride typically involves the diazotization of 2,5-difluoroaniline followed by reduction. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluorophenylhydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other difluorophenylhydrazine derivatives, the 2,5-difluoro substitution pattern may offer distinct advantages in certain synthetic applications and research contexts .

Properties

IUPAC Name

(2,5-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLZCSHMDRKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641010
Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-73-6
Record name Hydrazine, (2,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-difluorophenyl)hydrazine hydrochloride
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